N#CC(C1=CC=CC=C1)C(C=CC=C2)=C2C#N
. The InChI is 1S/C15H10N2/c16-10-13-8-4-5-9-14(13)15(11-17)12-6-2-1-3-7-12/h1-9,15H
.
2-[Cyano(phenyl)methyl]benzenecarbonitrile, also known as 2-cyano-α-phenylbenzeneacetonitrile, is an organic compound with the molecular formula C15H12N2. This compound features a cyano group and a phenylmethyl group attached to a benzonitrile structure, making it significant in various chemical and biological applications. It is classified under nitriles due to the presence of the cyano functional group.
The synthesis of 2-[Cyano(phenyl)methyl]benzenecarbonitrile typically involves several methods, with one common approach being the reaction of benzyl cyanide with 2-bromobenzonitrile. This process often requires a base, such as sodium hydride or potassium tert-butoxide, and is usually conducted in solvents like dimethylformamide or dimethyl sulfoxide. The reaction conditions include heating to facilitate the formation of the desired product.
The molecular structure of 2-[Cyano(phenyl)methyl]benzenecarbonitrile can be depicted as follows:
2-[Cyano(phenyl)methyl]benzenecarbonitrile can undergo various chemical reactions, including:
The specific conditions for these reactions vary based on the desired transformation:
The mechanism of action for 2-[Cyano(phenyl)methyl]benzenecarbonitrile primarily involves its reactivity due to the presence of the cyano and phenyl groups. These groups facilitate interactions with nucleophiles, allowing for the formation of new covalent bonds. The specific pathways depend on the reaction conditions and the nature of the nucleophiles involved.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound, confirming its structure and purity.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7